molecular formula C11H11NO5 B11822015 (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid

(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid

Cat. No.: B11822015
M. Wt: 237.21 g/mol
InChI Key: HEHGIGQYINOBGR-GHXNOFRVSA-N
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Description

(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid: is an organic compound characterized by the presence of a benzodioxole ring, an ethylidene group, and an aminooxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with aminooxyacetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The benzodioxole ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific biochemical pathways.

Industry: In industrial settings, the compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate biochemical pathways by binding to specific sites, thereby influencing the activity of these targets.

Comparison with Similar Compounds

Uniqueness: (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid stands out due to its unique combination of a benzodioxole ring and an aminooxyacetic acid moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-[(Z)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetic acid

InChI

InChI=1S/C11H11NO5/c1-7(12-17-5-11(13)14)8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3,(H,13,14)/b12-7-

InChI Key

HEHGIGQYINOBGR-GHXNOFRVSA-N

Isomeric SMILES

C/C(=N/OCC(=O)O)/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(=NOCC(=O)O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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